tetranor-PGDM-d6
CAS No.:
Cat. No.: VC0032404
Molecular Formula: C16H24O7
Molecular Weight: 334.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H24O7 |
---|---|
Molecular Weight | 334.39 g/mol |
IUPAC Name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |
Standard InChI | InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1/i1D2,2D2,4D2 |
Standard InChI Key | VNJBSPJILLFAIC-OSZDNXCMSA-N |
Isomeric SMILES | [2H]C([2H])(CC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
SMILES | C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O |
Canonical SMILES | C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O |
Appearance | Assay:≥99% deuterated forms (d1-d6)A solution in methyl acetate |
Introduction
Chemical Structure and Properties of Tetranor-PGDM-d6
Tetranor-PGDM-d6 is a synthetic compound specifically designed for analytical purposes, featuring six deuterium atoms strategically positioned to create a stable isotope-labeled version of tetranor-PGDM. The compound possesses distinct chemical characteristics that make it valuable in research settings.
Molecular Characteristics
Tetranor-PGDM-d6 contains six deuterium atoms at positions 16, 16', 17, 17', 18, and 18' . These deuterium substitutions provide the compound with properties that make it suitable as an internal standard while maintaining similar chromatographic behavior to the unlabeled analyte. The compound has the following key identifiers:
-
IUPAC Name: 8-((1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl)-6-oxooctanoic-2,2,3,3,4,4-d6 acid
-
SMILES Notation: OC(CC[C@@H]1C@HCCC(CC([2H])(C([2H])(C([2H])(C(O)=O)[2H])[2H])[2H])=O)=O
Analytical Applications of Tetranor-PGDM-d6
The primary application of tetranor-PGDM-d6 lies in its role as an internal standard for quantitative analysis of prostaglandin metabolites in biological samples.
Use as an Internal Standard
Tetranor-PGDM-d6 is specifically designed to serve as an internal standard for the quantification of tetranor-PGDM lactone by various analytical techniques . As an internal standard, it compensates for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise analytical results. The compound's deuterium labeling provides a mass shift that allows distinct identification and quantification while maintaining similar chemical behavior to the analyte of interest.
Mass Spectrometry Applications
The compound is particularly valuable in mass spectrometry-based analytical methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the quantification of tetranor-PGDM lactone
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Employed in comprehensive eicosanoid analysis
In research settings, tetranor-PGDM-d6 is frequently included among a panel of deuterium-labeled internal standards for simultaneous analysis of multiple eicosanoids. For example, one comprehensive analytical method described in the literature utilizes an LC-8060 device with triple-quadrupole mass spectrometry for the simultaneous analysis of 196 eicosanoid products using 18 deuterium internal standards, including tetranor-PGDM-d6 .
Biological Significance of Tetranor-PGDM
To understand the importance of tetranor-PGDM-d6 as an analytical tool, it is essential to recognize the biological significance of its non-deuterated counterpart, tetranor-PGDM.
Relation to Prostaglandin D2 (PGD2) Metabolism
Tetranor-PGDM is a major urinary metabolite of Prostaglandin D2 (PGD2) that is detectable in both humans and mice, serving as a valuable biomarker of PGD2 biosynthesis . The parent compound, PGD2, plays diverse physiological and pathophysiological roles:
-
Mediates allergic and asthmatic anaphylaxis
-
Contributes to normal physiological sleep regulation
-
Participates in body temperature regulation
-
Inhibits platelet aggregation
Quantification of tetranor-PGDM using tetranor-PGDM-d6 as an internal standard allows researchers to indirectly measure PGD2 production in vivo, providing insights into these physiological processes and potential disease states associated with altered prostaglandin metabolism.
Clinical Research Applications
Recent studies have demonstrated the value of measuring tetranor-PGDM in clinical research settings, particularly in understanding muscular dystrophies:
-
Urinary tetranor-PGDM concentrations were found to be approximately 1.5-fold higher in patients with Duchenne muscular dystrophy (DMD) compared to age-matched controls
-
Elevated levels of tetranor-PGDM and tetranor-PGEM (a metabolite of PGE2) have been observed in patients with Fukuyama congenital muscular dystrophy (FCMD), with concentrations correlating with disease severity
These findings suggest that PGD2 may play a role in the pathogenesis of muscular dystrophies, potentially opening new avenues for therapeutic intervention. The accurate quantification of these metabolites, facilitated by deuterated standards like tetranor-PGDM-d6, is crucial for advancing this research.
Comparative Analysis Methods
Research has evaluated different sample preparation methods for the analysis of prostaglandin metabolites, including tetranor-PGDM, using tetranor-PGDM-d6 as an internal standard. The following table presents recovery rates of tetranor-PGDM using different solid-phase extraction cartridges:
Description | Strata-X | Oasis PRiME HLB | Monospin C18 |
---|---|---|---|
tetranor-PGDM | 84.7 ± 47.5 | 76.3 ± 20.7 | 94.6 ± 28.4 |
Recovery rates expressed as percentage (mean ± SD)
This comparative data demonstrates that Monospin C18 provides the highest recovery rate for tetranor-PGDM, although with considerable variability. The selection of an appropriate extraction method is critical for accurate quantification of these metabolites in biological samples.
Research Significance in Disease Biomarkers
The utilization of tetranor-PGDM-d6 in analytical methods has facilitated important discoveries regarding tetranor-PGDM as a biomarker in various disease states.
Muscular Dystrophy Research
Recent research has highlighted significant differences in prostaglandin metabolite levels between patients with muscular dystrophies and healthy controls:
-
In a study of patients with Fukuyama congenital muscular dystrophy (FCMD), mean tetranor-PGDM/creatinine concentrations were significantly higher in patients (5.3 ± 2.1 ng/mg creatinine) compared to healthy controls (3.4 ± 0.3 ng/mg creatinine)
-
Similar elevations were observed for tetranor-PGEM (a metabolite of PGE2), with levels of 30.9 ± 52.3 ng/mg creatinine in FCMD patients versus 9.5 ± 0.9 ng/mg creatinine in controls
-
The tetranor-PGEM/tetranor-PGDM ratio was also elevated in patients (6.8 ± 2.0) compared to controls (3.2 ± 0.3)
These findings suggest that both PGD2 and PGE2 pathways are dysregulated in FCMD, with the level of dysregulation correlating with disease severity. The accurate quantification of these metabolites using deuterated standards like tetranor-PGDM-d6 has been crucial in establishing these associations.
Diabetic Nephropathy Assessment
Research has also indicated that tetranor-PGEM, a related prostaglandin metabolite often analyzed alongside tetranor-PGDM, may serve as a novel biomarker for diabetic nephropathy. Studies have concluded that tetranor-PGEM is capable of discriminating between clinical stages of nephropathy, suggesting its utility as a novel biomarker for this condition .
Analytical Method Development
The development of comprehensive analytical methods for eicosanoids, including tetranor-PGDM, has been significantly advanced through the use of deuterated internal standards like tetranor-PGDM-d6. These methods typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.
A notable analytical approach utilizes the LC-8060 instrument, consisting of a quantum triple-quadrupole mass spectrometer, which allows for the simultaneous analysis of 196 eicosanoid products using 18 deuterium-labeled internal standards, including tetranor-PGDM-d6 . These eicosanoids are identified through multiple reaction monitoring (MRM) and analyzed using specialized software platforms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume